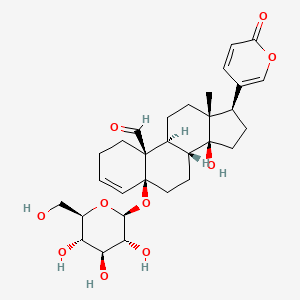
Scilliglaucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of a group of cardiac glycosides, which are known for their ability to affect heart muscle function.
Preparation Methods
The preparation of Scilliglaucoside involves extraction from the plant Urginea maritima. The process typically includes heating the powdered plant material under reflux with ethanol and lead(II) acetate solution . After cooling and filtration, the solution is treated with acetic acid and extracted with dichloromethane. The combined extracts are filtered over anhydrous sodium sulfate and evaporated to dryness .
Chemical Reactions Analysis
Scilliglaucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scilliglaucoside has several scientific research applications. In chemistry, it is used to study the structure and function of steroid glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on heart conditions due to its ability to inhibit the Na+/K±ATPase enzyme . Additionally, it has applications in the pharmaceutical industry for the development of cardiac drugs.
Mechanism of Action
Scilliglaucoside exerts its effects by inhibiting the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making this compound effective in treating certain heart conditions .
Comparison with Similar Compounds
Scilliglaucoside is similar to other cardiac glycosides such as digoxin, digitoxin, and ouabain . it is unique due to its specific structure and source. While digoxin and digitoxin are derived from the foxglove plant (Digitalis species), and ouabain from the African plant Strophanthus gratus, this compound is derived from Urginea maritima . This difference in source and structure can lead to variations in their pharmacological effects and toxicity profiles.
Properties
CAS No. |
510-58-7 |
|---|---|
Molecular Formula |
C30H40O10 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H40O10/c1-27-11-6-19-20(30(27,37)13-8-18(27)17-4-5-22(33)38-15-17)7-12-29(10-3-2-9-28(19,29)16-32)40-26-25(36)24(35)23(34)21(14-31)39-26/h3-5,10,15-16,18-21,23-26,31,34-37H,2,6-9,11-14H2,1H3/t18-,19+,20-,21-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
QDBIBEXZLJNVNH-TVVIPLERSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CCC=C5)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC=C5)C=O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















